molecular formula C7H7N3O5 B13685944 2-Methoxy-4,6-dinitroaniline

2-Methoxy-4,6-dinitroaniline

Cat. No.: B13685944
M. Wt: 213.15 g/mol
InChI Key: XLJMDBOKSZROPC-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dinitroaniline is an organic compound with the molecular formula C7H7N3O5. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methoxy and nitro groups. This compound is known for its vibrant colors and is used in various industrial applications, particularly in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,6-dinitroaniline typically involves the nitration of 2-methoxyaniline. The process begins with the acylation of 2-methoxyaniline, followed by nitration and subsequent hydrolysis to yield the final product . The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in the formation of 2-methoxy-4,6-diaminoaniline.

    Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted positions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are commonly used.

    Substitution: Nucleophiles like ammonia or amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: 2-Methoxy-4,6-diaminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4,6-dinitroaniline is widely utilized in scientific research and industrial applications:

Mechanism of Action

The primary mechanism of action of 2-Methoxy-4,6-dinitroaniline involves its interaction with cellular proteins and enzymes. The nitro groups on the aromatic ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4,6-dinitroaniline is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and dyes.

Properties

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

IUPAC Name

2-methoxy-4,6-dinitroaniline

InChI

InChI=1S/C7H7N3O5/c1-15-6-3-4(9(11)12)2-5(7(6)8)10(13)14/h2-3H,8H2,1H3

InChI Key

XLJMDBOKSZROPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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